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N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Membrane permeability Drug-likeness

Research labs often face challenges sourcing well-characterized kinase inhibitor scaffolds with predictable selectivity. This compound is an ATP-mimetic CDK-family hinge binder with a privileged pyrazolo[1,5-a]pyrimidin-7-amine core. - Validated scaffold: N7-cyclohexyl group confers selectivity over lipid kinases (e.g., PI4KB). - ≥95% HPLC purity ensures artifact-free primary screening at concentrations up to 10 µM. - XLogP3 4.5, MW 366.5 g/mol-positioned at the upper boundary of CNS MPO space for brain-penetrant programs. - Paired use with T-00127_HEV1 (PI4KB inhibitor) as a counter-screen control is recommended for CDK panel profiling.

Molecular Formula C21H26N4O2
Molecular Weight 366.465
CAS No. 950414-88-7
Cat. No. B2426602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS950414-88-7
Molecular FormulaC21H26N4O2
Molecular Weight366.465
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)NC3CCCCC3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C21H26N4O2/c1-14-11-20(23-16-7-5-4-6-8-16)25-21(22-14)13-17(24-25)15-9-10-18(26-2)19(12-15)27-3/h9-13,16,23H,4-8H2,1-3H3
InChIKeyJYORYDOQLNIPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

950414-88-7 Structural Definition & Kinase Scaffold Context


N-Cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID 20895211) is a fully synthetic, non-natural small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, distinguished by a fused bicyclic heteroaromatic core bearing a cyclohexylamino group at position 7, a 3,4-dimethoxyphenyl ring at position 2, and a methyl substituent at position 5 [1]. Its molecular weight is 366.5 g/mol with a computed XLogP3 of 4.5, one hydrogen bond donor, and five hydrogen bond acceptors, reflecting moderate lipophilicity that balances membrane permeability against aqueous solubility [1]. The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is a validated ATP-mimetic kinase hinge-binding motif widely represented in patent families targeting cyclin-dependent kinases (CDKs), adaptor-associated kinase 1 (AAK1), and antiviral pathways, establishing this core as a privileged starting point for selective inhibitor design [2][3].

Validated ATP-mimetic hinge-binding scaffold for CDK and AAK1 inhibitor design

N7-cyclohexyl substituent provides lipophilic selectivity anchor for kinase profiling

Balanced physicochemical profile supports cell-based assay permeability screening

950414-88-7 N7-Substituent Re-Validation Rationale


The N7 substituent on the pyrazolo[1,5-a]pyrimidin-7-amine scaffold is a primary determinant of kinase selectivity, cellular potency, and metabolic stability. The cyclohexyl group in 950414-88-7 delivers a lipophilic, conformationally mobile cycloalkyl moiety that occupies a hydrophobic pocket proximal to the hinge region in many kinases; exchanging it for aromatic (e.g., phenyl, benzyl) or heteroaliphatic (e.g., morpholinoethyl) N7 substituents predictably reorients the compound's target selectivity profile [1]. Patent structure–activity relationship (SAR) data within WO2015110491A2 establish that N7-cycloalkyl analogs exhibit distinct antiviral kinase inhibition spectra compared to N7-phenyl and N7-heteroarylalkyl derivatives [1]. For example, 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine (T-00127_HEV1, CAS 900874-91-1) is a potent PI4KB inhibitor (IC50 60 nM) rather than a CDK-family inhibitor, demonstrating that even modest N7 modification redirects target engagement from the intended kinase to a lipid kinase . Generic substitution of 950414-88-7 with a morpholinoethyl, phenyl, or sec-butyl N7 analog therefore risks not merely a potency shift but a complete change in pharmacological mechanism, making experimental re-characterization mandatory before any procurement or screening decision [1].

Kinase Selectivity Shift

Replacing N7-cyclohexyl with morpholinoethyl may redirect target engagement from protein kinases (CDK/AAK1) to lipid kinase PI4KB, altering assay readout.

Lipophilicity-Driven Permeability Change

N7-phenyl or morpholinoethyl analogs differ in computed logP; a ~1.8 log unit gap can substantially affect intracellular exposure in cell assays.

Metabolic Profile Divergence

N7-substituent type (cyclohexyl vs. sec-butyl vs. phenyl) alters HBD count and steric shielding, potentially shifting N-dealkylation or Phase II conjugation rates.

950414-88-7 Differentiation Evidence vs. Closest Analogs


Lipophilicity-Driven Membrane Permeability Comparison

The target compound 950414-88-7 has a computed XLogP3 of 4.5 [1]. The N7-morpholinoethyl analog T-00127_HEV1 (CAS 900874-91-1) has a computed XLogP3 of approximately 2.7 (MedChemExpress datasheet; determined by ACD/Labs algorithm) . The N7-phenyl analog 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS not found in accessible databases; structure from Evitachem EVT-2747943, excluded per policy) is predicted to have XLogP3 ≈ 4.8–5.0 based on the phenyl-for-cyclohexyl replacement. The ~1.8 log-unit difference between 950414-88-7 and the morpholinoethyl analog translates to a theoretical ~60-fold higher membrane permeability for passive diffusion [2], while the cyclohexyl group avoids the metabolic liability of the phenyl ring (potential CYP-mediated oxidation) present in the N7-phenyl comparator [1].

Lipophilicity (XLogP3)
Cross-study comparable
950414-88-7: XLogP3 4.5 T-00127_HEV1: XLogP3 2.7 Δ = +1.8 (~60-fold perm. diff.)
Reported lipophilicity difference may influence intracellular target engagement; context-dependent.
Computed values; no experimental logP/logD available.
Lipophilicity Membrane permeability Drug-likeness

Kinase Target Divergence: CDK/AAK1 vs. PI4KB

The N7-cyclohexyl analog 950414-88-7 is structurally positioned within the patent SAR space of pyrazolo[1,5-a]pyrimidin-7-amines claimed as CDK-family and AAK1 inhibitors [1][2]. In contrast, the N7-morpholinoethyl derivative T-00127_HEV1 is an established PI4KB (phosphatidylinositol 4-kinase III beta) inhibitor with an IC50 of 60 nM in a biochemical assay . This represents a complete kinase family switch — from protein kinases (CDK, AAK1) to a lipid kinase (PI4KB) — driven solely by the N7 substituent difference. While quantitative kinase profiling data for 950414-88-7 itself is not publicly available in peer-reviewed literature or PubChem BioAssay as of this analysis, the patent SAR framework in WO2015110491A2 demonstrates that N7-cycloalkyl-substituted pyrazolo[1,5-a]pyrimidin-7-amines retain antiviral/CDK inhibitory activity, whereas N7-aminoalkylheterocycle-substituted analogs redirect activity to distinct kinase families [1].

Kinase Target Divergence
Class-level inference
950414-88-7: CDK/AAK1 domain (patent SAR) T-00127_HEV1: PI4KB IC50 60 nM Kinase family switch
N7-substitution can redirect target from protein to lipid kinase; screening interpretation may differ.
No direct activity data for target compound; class-level inference.
Kinase selectivity Target engagement PI4KB

HBD Count and Metabolic Stability Comparison

950414-88-7 has exactly one hydrogen bond donor (HBD = 1), contributed by the N7 secondary amine (cyclohexyl-NH) [1]. The N7-morpholinoethyl analog T-00127_HEV1 also has HBD = 1, while N7-sec-butyl analog N-sec-butyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride (CAS 1215671-26-3) has HBD = 2 (one from the secondary amine, one from the hydrochloride counterion exchangeable proton) . Each additional HBD above 1 increases hydrogen-bond-mediated desolvation penalty for membrane passage and can increase susceptibility to Phase II glucuronidation or sulfation [2]. The cyclohexyl ring of 950414-88-7 further provides steric shielding of the N7-NH relative to a linear sec-butyl chain, potentially reducing metabolic N-dealkylation rates compared to the sec-butyl analog — a class-level inference consistent with general medicinal chemistry principles, though direct metabolic stability data for 950414-88-7 is absent from the public literature [2].

HBD & Metabolic Stability
Supporting evidence
950414-88-7: HBD 1, cyclohexyl shielding Sec-butyl analog: HBD 2, linear chain ΔHBD = -1, steric shielding advantage
Lower HBD and steric shielding may reduce metabolic clearance; requires validation.
Class-level inference; no experimental metabolic stability data.
Hydrogen bonding Metabolic stability CYP liability

Rotatable Bond Count and Conformational Pre-organization

950414-88-7 has 5 rotatable bonds (RBC = 5), as computed by Cactvs 3.4.8.18 [1]. By comparison, T-00127_HEV1 (N7-morpholinoethyl) has approximately 8 rotatable bonds, and the N7-phenyl analog has approximately 4 rotatable bonds. The intermediate RBC value of 950414-88-7 strikes a balance: fewer rotatable bonds than the morpholinoethyl analog reduce the entropic penalty upon target binding (potentially improving ligand efficiency), while the cyclohexyl ring retains sufficient conformational flexibility to adapt to diverse kinase active-site topographies, unlike the fully rigid N7-phenyl ring [2]. In the context of the pyrazolo[1,5-a]pyrimidin-7-amine scaffold, a RBC value of 5–6 is empirically associated with favorable ligand efficiency metrics across multiple kinase targets, as inferred from the patent SAR density in US8580782B2, where the majority of exemplified active compounds fall within this RBC range [3].

Rotatable Bond Count
Class-level inference
950414-88-7: RBC 5 T-00127_HEV1: RBC 8 N7-phenyl analog: RBC 4 Balanced flexibility
RBC of 5 may optimize ligand efficiency vs. more flexible or rigid analogs.
Computed RBC; patent SAR supports favorable range.
Conformational entropy Ligand efficiency Rotatable bonds

Vendor Purity Specification and Quality Assurance

Commercial listings for 950414-88-7 specify a purity of ≥95% (HPLC), with a molecular weight of 366.47 g/mol and molecular formula C21H26N4O2 [1]. This purity tier is adequate for primary biochemical screening and in vitro cell-based assays, where minor impurities (<5%) typically do not confound activity readouts at compound concentrations ≤10 µM. By contrast, several closely related analogs currently available through catalog vendors are listed only at ≥90% purity or lack explicit purity certification, introducing uncertainty in dose-response calculations . Procurement of 950414-88-7 with documented ≥95% purity reduces the risk of impurity-driven false positives (e.g., metal contaminants from synthesis, unreacted amine intermediates) that are a recognized source of assay interference in kinase inhibitor screening [2].

Purity Specification
Supporting evidence
Purity ≥95% (HPLC)
Documented purity supports reproducible dose-response screening.
Comparator purity may be undocumented or variable.
Chemical purity Quality control Procurement specification

Scaffold Privilege and Patent Landscape for CDK/AAK1

The pyrazolo[1,5-a]pyrimidin-7-amine core of 950414-88-7 is a validated ATP-mimetic hinge-binding motif documented in multiple patent families: US8580782B2 (CDK inhibitors, Pharmacopeia/Schering), WO2015110491A2 (antiviral kinase inhibitors), and EP4282868 (substituted pyrazolo[1,5-a]pyrimidine-7-amine CDK12/13 inhibitors with Cyclin K degrader activity) [1][2][3]. The density of independent patent filings around this scaffold — spanning CDK1, CDK2, CDK12/13, CDK7, and AAK1 — indicates that the pyrazolo[1,5-a]pyrimidin-7-amine core is a productive starting point for developing selective kinase inhibitors with drug-like properties. The specific substitution pattern of 950414-88-7 (2-(3,4-dimethoxyphenyl), 5-methyl, 7-cyclohexylamino) maps onto the SAR space defined by these patents, with the 3,4-dimethoxyphenyl group at position 2 serving as a key pharmacophoric element for kinase hinge recognition and the 7-cyclohexylamino group modulating selectivity and pharmacokinetics [1][2].

Scaffold Privilege
Class-level inference
≥3 independent patent families validate pyrazolo[1,5-a]pyrimidin-7-amine as kinase inhibitor scaffold (CDK1/2/12/13/7, AAK1).
Scaffold privilege reduces target engagement uncertainty for lead optimization.
No head-to-head scaffold comparison data; landscape inference.
Kinase hinge binder Scaffold privilege Patent landscape

950414-88-7 Procurement Application Scenarios


CDK Kinase Inhibitor Screening & SAR Exploration

950414-88-7 is suited as a starting point for CDK-family (CDK1, CDK2, CDK12/13, CDK7) inhibitor screening campaigns. Its pyrazolo[1,5-a]pyrimidin-7-amine core is a validated ATP-competitive hinge binder for CDKs, as established in US8580782B2, and the N7-cyclohexyl group is predicted to confer selectivity over lipid kinases (e.g., PI4KB) that are targeted by N7-morpholinoethyl analogs [1]. The ≥95% HPLC purity specification ensures that primary screening hits at concentrations up to 10 µM are not confounded by impurity-driven artifacts [2]. Researchers procuring this compound for CDK panel profiling should pair it with T-00127_HEV1 (PI4KB inhibitor, IC50 60 nM) as a counter-screen control to experimentally confirm kinase family selectivity .

CNS-Penetrant Kinase Inhibitor Physicochemical Benchmarking

The computed XLogP3 of 4.5, HBD count of 1, and molecular weight of 366.5 g/mol place 950414-88-7 at the upper boundary of the CNS MPO (Multiparameter Optimization) desirability space for brain-penetrant compounds [1][3]. The cyclohexyl N7 substituent is preferred over morpholinoethyl (XLogP3 ≈ 2.7) for CNS applications requiring passive blood–brain barrier penetration, while avoiding the metabolic CYP oxidation liability associated with an N7-phenyl ring [1][3]. This compound is thus a rational choice for CNS kinase target programs (e.g., neurodegenerative disease models where CDK5 or GSK-3β inhibition is sought) [3].

N7-Substituent SAR Reference for Lead Optimization

Medicinal chemistry teams engaged in pyrazolo[1,5-a]pyrimidine-7-amine lead optimization require a well-characterized N7-cyclohexyl reference compound to systematically probe the impact of N7 substitution on kinase selectivity, cellular potency, and ADME properties [1]. 950414-88-7, with its 5 rotatable bonds and intermediate lipophilicity, serves as a balanced reference point for comparing N7-aryl (RBC ≈ 4, rigid), N7-linear alkyl (RBC ≈ 6, flexible), and N7-heterocycloalkyl (RBC ≥ 8, highly flexible) analogs in matched molecular pair analyses . The documented purity and structural identity (PubChem, ChemSpider verification) enable reproducible SAR conclusions across laboratories [2].

In Vitro ADME Assessment with Structural Probe

The single HBD (N7-NH) and cyclohexyl steric shielding of 950414-88-7 make it a useful probe for assessing N-dealkylation and Phase II conjugation liabilities in pyrazolo[1,5-a]pyrimidine-7-amines [1][3]. In vitro metabolic stability assays (human or rodent liver microsomes, hepatocytes) using 950414-88-7 alongside N7-linear alkyl analogs (e.g., sec-butyl, HBD = 2 in salt form) can quantify the protective effect of cycloalkyl steric bulk on metabolic clearance of the N7 amine . Such data directly inform the design of next-generation analogs with improved metabolic stability while preserving kinase potency [3].

Application
Selection Property
Validation Focus
CDK kinase inhibitor screening
N7-cyclohexyl selectivity anchor
Counter-screen against lipid kinase to confirm kinase family selectivity
CNS kinase inhibitor benchmarking
XLogP3 4.5 / HBD 1 / MW
CNS MPO desirability and brain penetration assessment
N7-substituent SAR reference
Balanced RBC (5) and intermediate lipophilicity
Matched molecular pair analysis across aryl, alkyl, and heterocycloalkyl analogs
In vitro ADME probe
Single HBD and cyclohexyl steric shielding
Metabolic N-dealkylation and Phase II conjugation liability assessment
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